3,5-Di-tert-butylaniline 3,5-Di-tert-butylaniline
Brand Name: Vulcanchem
CAS No.: 2380-36-1
VCID: VC21297079
InChI: InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol

3,5-Di-tert-butylaniline

CAS No.: 2380-36-1

Cat. No.: VC21297079

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

3,5-Di-tert-butylaniline - 2380-36-1

Specification

CAS No. 2380-36-1
Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
IUPAC Name 3,5-ditert-butylaniline
Standard InChI InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3
Standard InChI Key MJKNHXCPGXUEDO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C

Introduction

3,5-Di-tert-butylaniline is a substituted aniline with two tert-butyl groups positioned at the meta positions relative to the amino group. The compound is characterized by several chemical identifiers that ensure proper identification across different chemical databases and reference systems.

Basic Identification Parameters

The fundamental identification parameters for 3,5-Di-tert-butylaniline are summarized in the following table:

ParameterValue
CAS Number2380-36-1
Molecular FormulaC₁₄H₂₃N
Molecular Weight205.34 g/mol
MDL NumberMFCD00134096
IUPAC Name3,5-ditert-butylaniline
InChI KeyMJKNHXCPGXUEDO-UHFFFAOYSA-N
PubChem CID75419
Synonyms
3,5-Di-t-butylaniline
3,5-Bis(tert-butyl)aniline
3,5-Bis(1,1-dimethylethyl)benzeneamine
Benzenamine, 3,5-bis(1,1-dimethylethyl)-
3,5-ditert-butyl-phenyl-amine
(3,5-ditert-butylphenyl)amine

These alternative names reflect different chemical naming conventions but refer to the same molecular structure .

Structural Characteristics

The molecular structure of 3,5-Di-tert-butylaniline features a benzene ring with an amino group (-NH₂) attached directly to the ring and two tert-butyl groups [-C(CH₃)₃] at positions 3 and 5. The structure can be represented with the SMILES notation: CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C .

The spatial arrangement of these groups creates a molecule with distinctive reactivity patterns and physical characteristics compared to unsubstituted aniline. The bulky tert-butyl groups provide significant steric hindrance that shields certain positions on the aromatic ring and influences the electronic distribution within the molecule.

Physical Properties

The physical properties of 3,5-Di-tert-butylaniline are crucial for understanding its behavior in various applications and establishing proper handling protocols.

Appearance and Basic Physical Properties

3,5-Di-tert-butylaniline typically appears as a crystalline solid ranging from white to light yellow or light orange in color. Its physical state at room temperature is solid, typically in powder or crystalline form .

Thermodynamic Properties

The thermal characteristics of 3,5-Di-tert-butylaniline are important for handling, storage, and processing considerations:

PropertyValueMethod
Melting Point54-57°C (lit.)Experimental
53.0-57.0°CExperimental
Boiling Point276.6±29.0°CPredicted
Flash Point>230°F (>110°C)Experimental
Density0.912±0.06 g/cm³Predicted

The relatively high melting and boiling points compared to unsubstituted aniline can be attributed to the presence of the bulky tert-butyl groups that increase molecular weight and affect intermolecular forces .

Solubility Profile

The solubility characteristics of 3,5-Di-tert-butylaniline in various solvents are relevant for its use in chemical reactions and purification processes:

SolventSolubility Description
BenzeneSoluble
AlcoholSoluble
TolueneAlmost transparent (highly soluble)

The compound's solubility in organic solvents is consistent with its structure, which features hydrophobic tert-butyl groups that enhance solubility in non-polar and moderately polar organic solvents .

Acid-Base Properties

As an aniline derivative, 3,5-Di-tert-butylaniline exhibits weak basic properties due to the amino group:

PropertyValueMethod
pKa4.79±0.10Predicted

This pKa value indicates the compound is a weak base, which is typical for aromatic amines. The presence of the tert-butyl groups likely influences this value through electronic and steric effects .

Storage ParameterRecommendation
Light ExposureKeep in dark place
ContainerSealed container
HumidityKeep dry
TemperatureRoom temperature

These storage recommendations help prevent degradation or alteration of the compound's properties over time .

Synthesis Methods

The synthesis of 3,5-Di-tert-butylaniline can be achieved through several established chemical routes, though the search results provide limited detailed information on specific synthesis methods.

Historical Reference

A significant historical reference for the synthesis of 3,5-Di-tert-butylaniline appears in the scientific literature:

JournalVolumePageYearDOI
Canadian Journal of Chemistry411653196310.1139/v63-238

This publication likely contains early methodologies for preparing the compound, establishing foundational approaches to its synthesis .

Applications and Uses

3,5-Di-tert-butylaniline serves as a valuable building block in various chemical applications, particularly in the synthesis of complex organic molecules with specific properties and functions.

Synthesis of Fluorescent Dyes

One of the notable applications of 3,5-Di-tert-butylaniline is in the synthesis of fluorescent compounds:

ApplicationDetails
Fluorescent Dye PrecursorUsed in the synthesis of Tetraphenylethylenepyrrolo[3,2-b]pyrrole, a fluorescent dye

This application leverages the compound's structural features to create fluorophores with specific photophysical properties, potentially useful in sensing, imaging, or materials applications .

Synthesis of Lipophilic Wedges

The compound finds utility in creating specialized molecular architectures:

ApplicationReaction Details
Lipophilic Wedge SynthesisReacted with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid

These lipophilic wedges may serve as building blocks for larger supramolecular assemblies or compounds with specific amphiphilic properties .

Organic Optoelectronic Materials

A growing area of application involves the use of 3,5-Di-tert-butylaniline in advanced materials:

ApplicationDetails
Organic Solar CellsUsed in the preparation of materials for organic photovoltaic devices

The compound's distinctive structural features contribute to creating materials with specific electronic, optical, or charge-transport properties relevant for organic electronics applications .

Hazard TypeClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A

These classifications indicate that the compound poses moderate acute toxicity risks and can cause irritation to skin and eyes .

Hazard Communication Elements

The GHS hazard communication for 3,5-Di-tert-butylaniline includes:

ElementDetails
Signal WordWarning
Hazard Statements- Harmful if swallowed, in contact with skin or if inhaled
- Causes skin irritation
- Causes serious eye irritation
Precautionary StatementsAvoid breathing dust/fume/gas/mist/vapours/spray

These communication elements provide important safety information for handling the compound .

SupplierProduct CodeAvailable Quantities
TCI AmericaD25151 g, 5 g
Thermo Scientific Chemicals15455527250 mg, 1 g
Biosynth CarbosynthFD59063500 mg

These suppliers provide the compound for research and development applications .

PurityAnalysis Method
≥98.0%Gas Chromatography (GC)
97%Not specified

The high purity specifications indicate the compound's use in applications requiring minimal impurities .

Price Range

While exact pricing depends on supplier, quantity, and purity, the search results provide some indication of commercial pricing:

Product DescriptionPriceReference
500 mg$120
Bulk quantitiesVariable pricing

These prices reflect the specialized nature of the compound and its limited production scale compared to commodity chemicals.

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